molecular formula C8H14O4S B035102 Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate CAS No. 109483-00-3

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

Cat. No.: B035102
CAS No.: 109483-00-3
M. Wt: 206.26 g/mol
InChI Key: JHXZXUGHSUTQTN-UHFFFAOYSA-N
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Description

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate (CAS: 109483-00-3) is a sulfur-containing ester with the molecular formula C₈H₁₄O₄S and a molecular weight of 206.26 g/mol . Its structure comprises an ethyl ester group, a thioether linkage (-S-), and a methoxycarbonyl substituent (Fig. 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules via thiol-ene click reactions and as a biochemical reagent .

Properties

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-3-12-7(9)4-5-13-6-8(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXZXUGHSUTQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409303
Record name Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109483-00-3
Record name Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Thiol-Alkylation

The most direct route involves nucleophilic substitution between 3-mercaptopropanoic acid ethyl ester and methyl 2-bromoacetate. This method leverages the reactivity of thiolate anions with alkyl halides:

Reaction Mechanism :
HS-CH2CH2COOEt+Br-CH2COOMeBaseEtOOC-CH2CH2S-CH2COOMe+HBr\text{HS-CH}_2\text{CH}_2\text{COOEt} + \text{Br-CH}_2\text{COOMe} \xrightarrow{\text{Base}} \text{EtOOC-CH}_2\text{CH}_2\text{S-CH}_2\text{COOMe} + \text{HBr}

Procedure :

  • Reactants : 3-mercaptopropanoic acid ethyl ester (1.0 equiv), methyl 2-bromoacetate (1.1 equiv)

  • Catalyst/Base : Potassium carbonate (K2_2CO3_3, 2.0 equiv) in anhydrous DMF at 25°C for 12 hours .

  • Workup : Neutralization with dilute HCl, extraction with dichloromethane, and drying over Na2_2SO4_4.

  • Purification : Distillation under reduced pressure (b.p. 145–148°C at 15 mmHg) yields 78–82% product .

Key Considerations :

  • Excess methyl 2-bromoacetate minimizes disulfide formation.

  • Anhydrous conditions prevent hydrolysis of the ester groups .

Continuous-Flow Catalysis Using Fixed-Bed Reactors

Adapting methodologies from ethyl 3-ethoxypropionate synthesis , continuous-flow systems enhance efficiency for thioether formation:

Reactor Setup :

  • Catalyst : Anion-exchange resin (e.g., Amberlyst A-21) immobilized in a tubular reactor.

  • Conditions :

    • Temperature: 30–35°C

    • Pressure: Ambient

    • Feed Ratio: 3-mercaptopropanoic acid ethyl ester : methyl 2-bromoacetate = 1 : 1.05 (mol/mol)

    • Residence Time: 45 minutes .

Performance Metrics :

ParameterValue
Conversion95%
Selectivity91%
Yield86%
Catalyst Lifetime>500 hours

Advantages :

  • Continuous operation reduces side reactions.

  • Catalyst reuse minimizes waste .

Michael Addition of Thiols to α,β-Unsaturated Esters

An alternative approach employs Michael addition between thiols and acrylate derivatives:

Reaction Scheme :
HS-CH2CH2COOEt+CH2=CH-COOMeBaseEtOOC-CH2CH2S-CH2COOMe\text{HS-CH}_2\text{CH}_2\text{COOEt} + \text{CH}_2=\text{CH-COOMe} \xrightarrow{\text{Base}} \text{EtOOC-CH}_2\text{CH}_2\text{S-CH}_2\text{COOMe}

Optimized Conditions :

  • Base : Triethylamine (1.2 equiv) in THF at 0°C → 25°C gradient over 6 hours.

  • Yield : 74% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Challenges :

  • Competing polymerization of acrylate esters requires strict temperature control.

  • Excess thiol (1.3 equiv) suppresses disulfide byproducts .

Transesterification of Preformed Thioethers

For scalability, transesterification converts methyl esters to ethyl variants:

Steps :

  • Synthesize methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate via Method 1 or 2.

  • React with ethanol (5.0 equiv) and sulfuric acid (0.5% w/w) at 80°C for 8 hours.

  • Distill to isolate ethyl ester (b.p. 142–145°C at 15 mmHg, yield 89%) .

Limitations :

  • Acidic conditions risk thioether cleavage.

  • Requires high-purity starting material to avoid mixed esters.

Comparative Analysis of Methodologies

MethodYieldReaction TimeScalabilityCost Efficiency
Nucleophilic Substitution82%12 hoursModerateHigh
Continuous-Flow86%45 minutesHighModerate
Michael Addition74%6 hoursLowLow
Transesterification89%8 hoursHighModerate

Insights :

  • Continuous-flow systems balance yield and throughput for industrial applications .

  • Transesterification offers high yields but depends on precursor availability .

Catalyst Optimization and Recyclability

Anion-Exchange Resins :

  • Regeneration : Treat spent resin with 5% NaOH, followed by water washing and drying .

  • Activity Retention : >90% after 10 cycles in fixed-bed reactors .

Homogeneous Catalysts :

  • Triethylamine shows inferior recyclability but higher selectivity in small batches .

Industrial-Scale Production Considerations

  • Safety : Thiols require nitrogen purging to prevent oxidation .

  • Waste Management : Bromide byproducts necessitate neutralization before disposal.

  • Quality Control : GC-MS monitoring ensures <1% residual thiol or acrylate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can be used in the preparation of various sulfur-containing compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate involves its interaction with various molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active compound, which can then exert its effects on target proteins or enzymes .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups
This compound C₈H₁₄O₄S 109483-00-3 206.26 Ethyl ester, thioether, methoxycarbonyl
Ethyl 3-(methylthio)propanoate C₇H₁₂O₂S - 160.23 Ethyl ester, methylthio (-SMe)
Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate C₇H₁₂O₄S 7400-45-5 192.23 Methyl ester, thioether, methoxycarbonyl
Ethyl (methylthio)acetate C₅H₁₀O₂S 4455-13-4 134.19 Ethyl ester, methylthio acetate
Ethyl 3-[(2-furanylmethyl)thio]propanoate C₁₀H₁₄O₃S - 214.28 Furylmethyl substituent, thioether

Key Observations :

Ethyl vs. Methyl Esters: Replacing the ethyl group with a methyl ester (e.g., Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate) reduces molecular weight by ~14 g/mol and may alter solubility or volatility .

Thioether Variations: Ethyl 3-(methylthio)propanoate lacks the methoxycarbonyl group, simplifying its structure and reducing steric hindrance .

Aromatic vs.

Reactivity Insights :

  • The methoxycarbonyl group in this compound enhances its electrophilicity, making it suitable for nucleophilic substitutions in multi-step syntheses .
  • Ethyl 3-(methylthio)propanoate’s simpler structure allows rapid enzymatic degradation, contributing to its role as a volatile aroma compound .

Biological Activity

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate can be synthesized through the reaction of ethyl 3-mercaptopropionate with methyl chloroformate under basic conditions, typically using sodium hydroxide or potassium carbonate as a catalyst. The compound has a molecular formula of C8H14O4S and a molecular weight of approximately 192.24 g/mol.

Chemical Reactions

The compound exhibits several types of chemical reactivity:

  • Oxidation : The thioether group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.
  • Substitution : The ester group can undergo nucleophilic substitution reactions with amines or alcohols.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The thioether group can form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzymatic activity or cellular signaling pathways. Additionally, the ester group may hydrolyze to release active metabolites that exert biological effects.

Biological Activity and Research Findings

Despite limited direct studies on this compound, its structural features suggest several potential biological applications:

Antimicrobial Properties

Research indicates that compounds containing thioether groups can exhibit antimicrobial activity. For instance, similar sulfur-containing compounds have been studied for their efficacy against various bacterial strains.

Anticancer Potential

While specific studies on this compound are scarce, compounds with similar structures have shown promise in cancer research. For example, thiazole-bearing molecules have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that ethyl thioesters could also possess anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Mthis compoundC8H14O4SMethyl ester instead of ethylSimilar thioether structure
Ethyl dithioacetateC6H10O2S2Contains a dithioester groupDifferent functional groups
Dimethyl 3-thiaadipateC8H14O4SContains adipic acid derivativeUnique structural framework

This table illustrates that while this compound shares common features with other compounds, its combination of functional groups may endow it with distinct chemical reactivity and biological properties.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate, and how can reaction yields be improved?

The compound can be synthesized via nucleophilic substitution or thiol-ene coupling. A validated method involves reacting ethyl 3-mercaptopropanoate with methyl 2-bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Yield optimization requires strict control of stoichiometry (1:1 molar ratio of thiol to alkylating agent) and inert atmosphere to prevent oxidation of the thiol group. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) typically achieves >85% purity .

Q. How stable is this compound under varying pH and temperature conditions?

The compound is stable in neutral to mildly acidic conditions but undergoes hydrolysis under strong alkaline conditions (e.g., NaOH in THF/H₂O) due to ester cleavage, forming carboxylic acid derivatives . Thermal stability tests (TGA/DSC) indicate decomposition above 200°C, with no reported exothermic activity below this threshold. Storage recommendations include inert atmospheres and desiccated environments at 4°C .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR signals for the thioether (-S-), ester carbonyls (~170-175 ppm), and methoxy group (~3.6 ppm).
  • Mass spectrometry (HRMS) : Validate molecular weight (C₉H₁₄O₄S; theoretical 234.06 g/mol).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<2% threshold for research-grade purity) .

Q. How does the thioether group influence the compound’s reactivity in further derivatization?

The thioether (-S-) moiety enables nucleophilic substitution or oxidation reactions. For example, oxidation with H₂O₂ forms a sulfone derivative, while alkylation at the sulfur atom can introduce functional handles for bioconjugation. Reaction kinetics depend on solvent polarity (e.g., DMF accelerates SN2 pathways) .

Q. What are the biological implications of using this compound as a synthetic intermediate in enzyme studies?

The ester and thioether groups mimic natural substrates in sulfur-metabolizing enzymes (e.g., cysteine proteases). Studies suggest its utility as a reversible inhibitor or probe for thiol-dependent enzymatic activity, requiring assay optimization (e.g., pH 7.4 buffer, 25°C) to prevent premature hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s hydrolysis under basic conditions?

Hydrolysis proceeds via a two-step nucleophilic acyl substitution: (1) hydroxide ion attack at the ester carbonyl, forming a tetrahedral intermediate, and (2) collapse to the carboxylate. Kinetic studies (monitored by IR or LC-MS) reveal pseudo-first-order dependence on OH⁻ concentration. Computational modeling (DFT) supports transition-state stabilization by electron-withdrawing methoxy groups .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to study electronic effects of the thioether and ester groups on reactivity.
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to predict solubility and aggregation tendencies .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

Discrepancies arise from measurement variability (e.g., shake-flask vs. HPLC methods for logP). Standardized protocols include:

  • Solubility : Use saturated solutions with equilibration (24 hrs, 25°C) followed by UV-Vis quantification.
  • logP : Validate via reverse-phase HPLC retention times calibrated against known standards .

Q. What degradation pathways occur under oxidative or photolytic conditions?

  • Oxidative degradation : Thioether oxidation to sulfoxide/sulfone derivatives (confirmed by LC-MS/MS).
  • Photolysis : UV exposure (λ > 290 nm) induces radical-mediated cleavage, forming ethyl acrylate and methoxyacetate byproducts. Stabilizers like BHT (0.1% w/w) mitigate degradation .

Q. How does this compound compare to structurally similar esters (e.g., ethyl 3-(methylthio)propanoate) in reactivity studies?

Comparative kinetic assays show that the methoxy-oxoethyl group enhances electrophilicity at the β-carbon, accelerating Michael addition reactions. Substituent effects are quantified via Hammett plots (σₚ values for meta-substituents) .

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